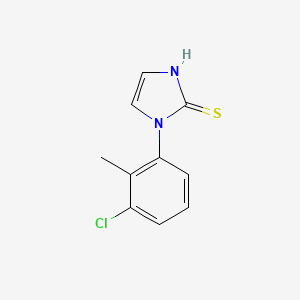![molecular formula C15H19NO3 B3371932 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid CAS No. 851722-08-2](/img/structure/B3371932.png)
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Descripción general
Descripción
“1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid” is a compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 g/mol . This compound is also known as MMCC.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved information. The boiling point is not specified .Aplicaciones Científicas De Investigación
Jasmonic Acid Derivatives in Medicinal Chemistry
Jasmonic acid and its derivatives, including 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, are gaining attention in medicinal chemistry due to their role as small molecules and plant stress hormones. These compounds, known for their presence exclusively in the plant kingdom, have shown potential in drug and nutraceutical applications due to their biological activities. The synthesis, usage, and biological significance of jasmonic acid derivatives have been explored, indicating their potential in developing new therapeutic approaches for various diseases. Research continues to uncover the vast therapeutic potential of these compounds, with several analogs moving towards preclinical and clinical studies (Pirbalouti, Sajjadi, & Parang, 2014).
Cyclopentanone Production and Its Importance
The production process of cyclopentanone, a significant intermediate in creating this compound, is critical in the pharmaceutical industry. Cyclopentanone serves as a primary ingredient for producing various compounds, including fragrances and pharmaceuticals. Research has reviewed the production processes, technological characteristics, and practical feasibility, highlighting the importance of cyclopentanone in synthesizing complex molecules like this compound (Sinopec Shanghai, 2011).
Carboxylic Acid Bioisosteres in Drug Development
Carboxylic acid bioisosteres, including structures similar to this compound, play a significant role in drug development. These compounds are essential for overcoming challenges related to the carboxylate moiety in drugs, such as toxicity, metabolic instability, and poor membrane permeability. Novel carboxylic acid bioisosteres have been developed, showing improved pharmacological profiles and highlighting the ongoing innovation in medicinal chemistry (Horgan & O’Sullivan, 2021).
Biocatalyst Inhibition by Carboxylic Acids
The study of biocatalyst inhibition by carboxylic acids, including compounds related to this compound, is crucial in biotechnological applications. Carboxylic acids can inhibit microbial fermentation, impacting the production of biorenewable chemicals. Understanding these inhibitory mechanisms can aid in developing robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnological research and development (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)16-13(17)10-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGUDYANPFSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162836 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-08-2 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851722-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)
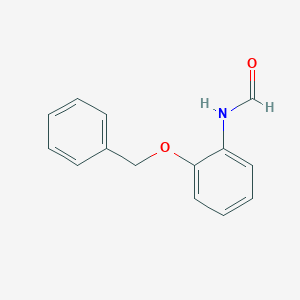
![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)

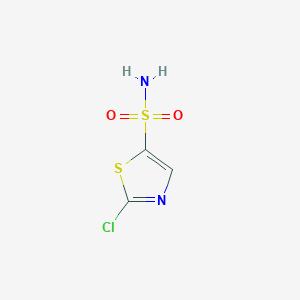
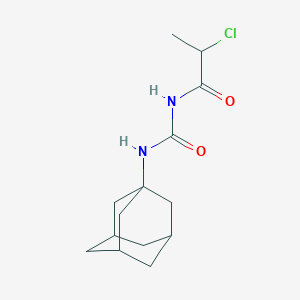
![2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371898.png)
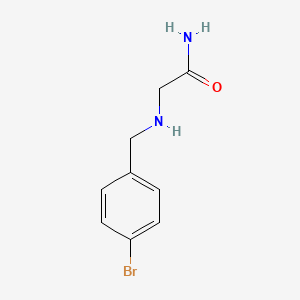

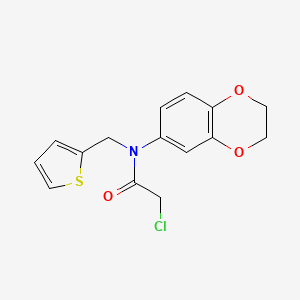
![1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene](/img/structure/B3371934.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
